molecular formula C8H10N2O B13832261 Formamide,N-ethyl-N-2-pyridinyl-

Formamide,N-ethyl-N-2-pyridinyl-

Katalognummer: B13832261
Molekulargewicht: 150.18 g/mol
InChI-Schlüssel: HTFYBSVORKVXEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide,N-ethyl-N-2-pyridinyl- is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethyl group attached to the nitrogen atom of the formamide group.

Vorbereitungsmethoden

The synthesis of Formamide,N-ethyl-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with ethyl formate under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Formamide,N-ethyl-N-2-pyridinyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Formamide,N-ethyl-N-2-pyridinyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Formamide,N-ethyl-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The formamide group can also undergo hydrolysis, releasing active intermediates that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Formamide,N-ethyl-N-2-pyridinyl- can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of Formamide,N-ethyl-N-2-pyridinyl-.

Eigenschaften

Molekularformel

C8H10N2O

Molekulargewicht

150.18 g/mol

IUPAC-Name

N-ethyl-N-pyridin-2-ylformamide

InChI

InChI=1S/C8H10N2O/c1-2-10(7-11)8-5-3-4-6-9-8/h3-7H,2H2,1H3

InChI-Schlüssel

HTFYBSVORKVXEV-UHFFFAOYSA-N

Kanonische SMILES

CCN(C=O)C1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.